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Compound of Interest

Compound Name: 2,5,8-Trimethylquinolin-4-ol
CAS No.: 54598-17-3
Cat. No.: B1266977
Get Quote
Abstract

2,5,8-Trimethylquinolin-4-ol (TMQ-4-o0l) represents a specialized subclass of the 4-
hydroxyquinoline scaffold, a pharmacophore historically significant in antimalarial and
antimicrobial drug discovery.[1] Unlike its simpler analogs, the 2,5,8-trimethyl substitution
pattern confers unigue physicochemical properties—specifically enhanced lipophilicity and
steric protection against metabolic oxidation at the carbocyclic ring.[1] This technical guide
outlines the synthesis, structural tautomerism, and translational potential of TMQ-4-ol as a
precursor for next-generation aminoquinolines and quorum-sensing inhibitors.[1]

Chemical Identity & Structural Significance[1][2][3]
[4]

The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and the
4-quinolone (keto) forms.[1] In polar solvents and biological systems, the 4-quinolone tautomer
predominates, which is critical for its binding affinity to metal centers and protein pockets.[1]

Physicochemical Profile[1][3][5]
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e IUPAC Name: 2,5,8-Trimethylquinolin-4-ol[1][2]
e CAS Number: 102871-69-2 (Generic isomers/salts may vary; verify specific batch)[1]
e PubChem CID: 269208[1]

e Molecular Formula:ngcontent-ng-c2307461527=""_nghost-ng-c2764567632="" class="inline
ng-star-inserted">

[LIE31[4][5][6]

e Molecular Weight: 187.24 g/mol [1][6]
o Key Features:
o C2-Methyl: Provides stability and a handle for steric positioning.[1]

o C5, C8-Dimethyl: These substituents on the benzenoid ring significantly increase logP
(lipophilicity) compared to the parent quinoline, facilitating membrane permeability—a
crucial factor for targeting intracellular pathogens (e.g., Plasmodium or Mycobacterium).[1]

Synthesis Protocol: The Conrad-Limpach
Cyclization[1]

To ensure high purity and regioselectivity, the Conrad-Limpach synthesis is the gold standard
for producing 2,5,8-trimethylquinolin-4-ol.[1] This route avoids the formation of the kinetic
isomer (4-aminoquinoline) by utilizing thermal cyclization.[1]

Reaction Mechanism & Workflow

The synthesis involves the condensation of 2,5-dimethylaniline with ethyl acetoacetate,
followed by high-temperature cyclization.[1]
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Figure 1: The Conrad-Limpach pathway ensures thermodynamic control, favoring the 4-
hydroxyquinoline over the 2-hydroxy isomer.[1]

Step-by-Step Experimental Protocol

Phase 1: Enamine Formation[1]

e Reagents: Mix 2,5-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene or
toluene.

o Catalysis: Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid.[1]

o Process: Reflux using a Dean-Stark trap to continuously remove water. The reaction is
complete when the theoretical amount of water is collected (approx. 4-6 hours).[1]

« |solation: Evaporate the solvent under reduced pressure to yield the crude
-enamino ester.[1]

Phase 2: Thermal Cyclization

e Medium: Heat a high-boiling solvent (Diphenyl ether or Dowtherm A) to 250°C.

» Addition: Add the crude enamine dropwise to the hot solvent. Critical: The temperature must
remain above 240°C to prevent the formation of side products.[1]

e Reaction: Ethanol is evolved rapidly.[1] Maintain heating for 20-30 minutes.

 Purification: Cool the mixture to room temperature. Dilute with hexane or petroleum ether to
precipitate the product.[1] Filter the solid and wash with acetone/hexane to remove residual
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diphenyl ether.[1]

 Validation: Verify structure via

-NMR (DMSO-
). Look for the singlet at

ppm (H-3 proton) and the disappearance of ethyl ester signals.[1]

Pharmaceutical Applications
Antimalarial Scaffold Development

The 4-hydroxyquinoline core is the direct precursor to 4-aminoquinoline drugs (e.qg.,
Chloroquine, Amodiaquine).[1] The 2,5,8-trimethyl substitution pattern offers a strategic
advantage in Structure-Activity Relationship (SAR) studies.[1]

e Mechanism: Conversion of TMQ-4-ol to 4-chloro-2,5,8-trimethylquinoline (using

) allows for nucleophilic substitution with various diamine side chains.[1]

o Advantage: The C5 and C8 methyl groups increase lipophilicity, potentially enhancing
accumulation in the parasite's digestive vacuole.[1] Furthermore, substituents at the 8-
position can block metabolic hydroxylation, potentially extending the drug's half-life.[1]

Quorum Sensing Inhibition (Anti-Virulence)

Pseudomonas aeruginosa utilizes the Pseudomonas Quinolone Signal (PQS), a 2-heptyl-4-
hydroxyquinoline, to coordinate virulence.[1]

e Application: TMQ-4-ol acts as a structural analog to PQS.[1]

e Hypothesis: The steric bulk of the 5,8-dimethyl groups may prevent receptor activation
(antagonism) while the core structure allows it to compete for the PgsR receptor binding site.
[1] This "disarming" strategy reduces bacterial virulence without exerting selective pressure
for resistance, unlike traditional antibiotics.[1]

Mitochondrial Modulation
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Lipophilic cations and fused ring systems often accumulate in mitochondria.[1] The 2,5,8-
trimethyl motif, particularly if quaternized or linked to a triphenylphosphonium cation, can serve
as a mitochondrial antioxidant carrier.[1] The electron-rich nature of the trimethyl-substituted
ring stabilizes radical species, potentially protecting against oxidative stress in
neurodegenerative models.[1]

Data Summary & Comparison

2,5,8-
2-Methylquinolin-4- . L Impact on
Property Trimethylquinolin- L
ol (Standard) Application
4-ol (Target)

Enhanced membrane
LogP (Predicted) ~1.5 ~2.7 permeability; better
BBB crossing.[1]

Reduces metabolic
Steric Bulk Low High (C5/C8 blocking)  degradation; alters
receptor fit.[1]

) Increases basicity of
) Electron Donating (+I )
Electronic Effect Neutral Nitrogen; enhances
effect of 3 methyls) )
metal chelation.[1]

] Specialized Ligand / Targeted lipophilic
Primary Use General Precursor ]
Drug Scaffold therapies.[1]

Visualizing the Structure-Activity Relationship (SAR)
[1]
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Figure 2: SAR analysis highlighting how specific structural features of TMQ-4-ol translate to
biological function.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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